![molecular formula C20H18ClN3O2 B2861827 5-{1-[(2-氯苯基)乙酰]吡咯烷-2-基}-3-苯基-1,2,4-恶二唑 CAS No. 1788753-89-8](/img/structure/B2861827.png)

5-{1-[(2-氯苯基)乙酰]吡咯烷-2-基}-3-苯基-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

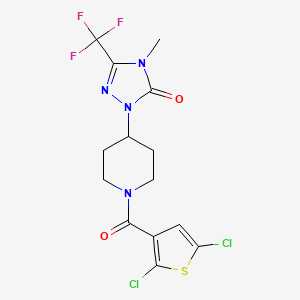

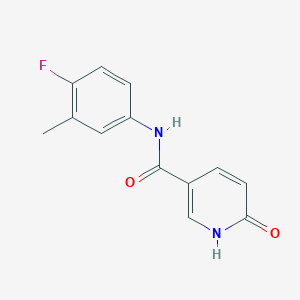

The compound “5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a phenyl ring, and a 1,2,4-oxadiazole ring . The 1,3,4-oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the phenyl groups, and the formation of the 1,2,4-oxadiazole ring . The synthetic strategies used could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, phenyl, and 1,2,4-oxadiazole rings . The spatial orientation of substituents and the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates .Chemical Reactions Analysis

The compound could undergo various chemical reactions due to the presence of the pyrrolidine, phenyl, and 1,2,4-oxadiazole rings . The pyrrolidine ring, in particular, is known for its versatility in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine, phenyl, and 1,2,4-oxadiazole rings could affect its solubility, melting point, and other properties .科学研究应用

抗癌潜力

一项研究发现一种与5-{1-[(2-氯苯基)乙酰]吡咯烷-2-基}-3-苯基-1,2,4-恶二唑结构相关的化合物是一种新型的细胞凋亡诱导剂,具有作为抗癌剂的潜力。该化合物对几种乳腺癌和结直肠癌细胞系表现出良好的活性。它通过使细胞停滞在G(1)期诱导细胞凋亡。分子靶标被确定为TIP47,这是一种IGF II受体结合蛋白,突出了其在癌症治疗中的潜力 (张等,2005).

神经系统疾病的酶抑制

5-芳基-1,3,4-恶二唑,具有相似的核心结构,被设计为乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)的抑制剂,这些酶参与痴呆和重症肌无力等神经系统疾病。这些化合物显示出对AChE和BChE的中等抑制作用,具有治疗相关疾病的潜力 (Pflégr 等,2022).

抗菌和抗结核活性

另一项研究专注于合成含有2-氮杂己酮和1,3,4恶二唑的新型吲哚化合物,证明了它们的抗菌活性。这项研究为开发新的抗菌剂做出了贡献,表明恶二唑衍生物具有广泛的生物活性 (斯里拉穆鲁和阿肖克加贾帕蒂拉朱,2014)。此外,合成了5-(4-(1H-吡咯-1-基)苯基)-1,3,4-恶二唑-2-基取代苯硫酸酯的衍生物,并显示出中等到良好的抗结核活性,突出了它们作为抗结核剂的潜力 (乔希等,2015).

抗焦虑特性

由2-氯-6-肼基异烟酸肼合成的一系列恶二唑吡啶衍生物显示出有希望的抗焦虑活性,与地西泮相当。这项研究为基于恶二唑骨架的抗焦虑药物的开发开辟了新途径 (阿姆尔等,2008).

安全和危害

未来方向

The compound “5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole” and similar compounds could have potential applications in the development of new drugs. Future research could focus on further exploring the biological activity of these compounds, optimizing their synthesis, and investigating their mechanism of action .

属性

IUPAC Name |

2-(2-chlorophenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c21-16-10-5-4-9-15(16)13-18(25)24-12-6-11-17(24)20-22-19(23-26-20)14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIXGFFHKIXITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2861744.png)

![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2861745.png)

![(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2861748.png)

![2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B2861752.png)

![4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B2861755.png)

![(7-Methoxy-1-benzofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2861761.png)

![N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2861762.png)